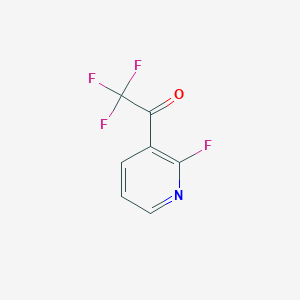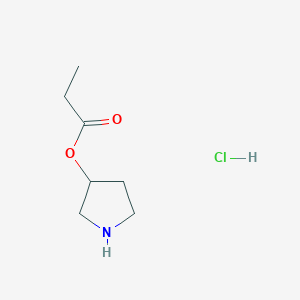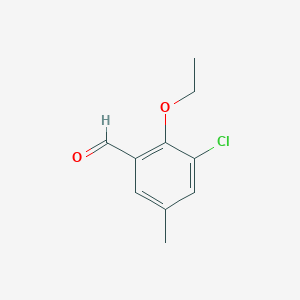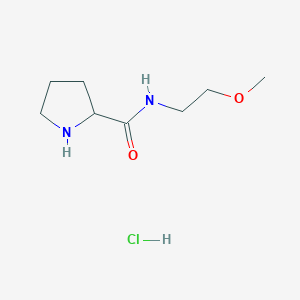
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, density, refractive index, and other physical properties. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, are also studied.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications : This compound has been used in the enantioselective synthesis of complex molecules. For example, it was utilized in the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating its utility in producing stereochemically complex structures (Calvez, Chiaroni, & Langlois, 1998).
Biotransformation in Organic Synthesis : The compound has been applied in biotransformations, specifically in the hydrolysis of pyrrolidine-2,5-dicarboxamides. This process, catalyzed by an amidase from Rhodococcus erythropolis, highlights the potential of this compound in organic synthesis, particularly in the preparation of aza-nucleoside analogues and druglike compounds (Chen et al., 2012).
Synthesis and Antimicrobial Activity : This compound has been investigated for its role in the synthesis of novel antimicrobial agents. For instance, its derivatives demonstrated significant activity against various bacterial and fungal strains, comparing favorably with standard drugs (Zhuravel et al., 2005).
Preparation of Radiopharmaceuticals : It has been utilized in the synthesis of radiopharmaceuticals, such as the preparation of (S)-123I-IBZM, a precursor for a dopamine receptor imaging agent. This highlights its potential in medical diagnostics and research (Bobeldijk et al., 1990).
Drug Development and Molecular Design : The compound has also found applications in drug development. For example, its role in the discovery of new antiarrhythmic agents and inhibitors for kinase superfamily shows its versatility in medicinal chemistry (Hankovszky et al., 1986); (Schroeder et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, its potential health effects, its flammability or reactivity hazards, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This involves predicting or suggesting future research directions, such as potential applications of the compound, further reactions it could undergo, or further properties that could be studied.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-5-10-8(11)7-3-2-4-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWKGBWLJFKWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)

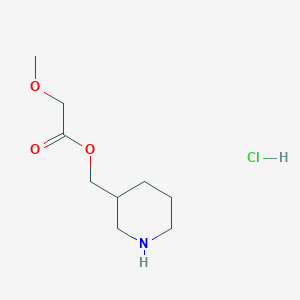
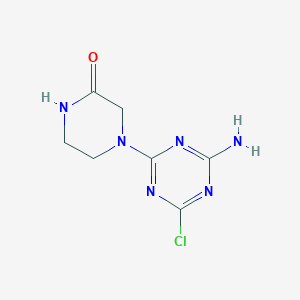
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
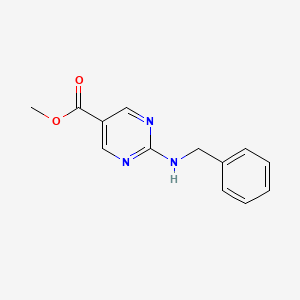
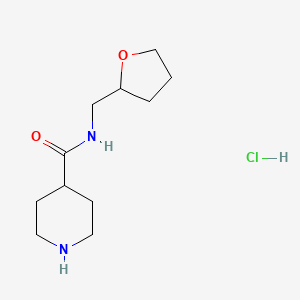
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
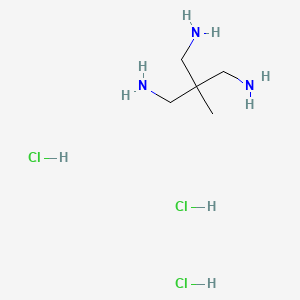
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
